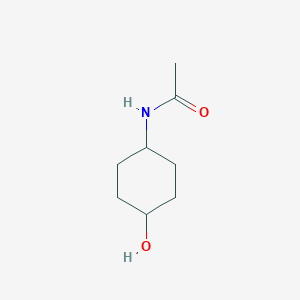

N-(4-Hydroxycyclohexyl)acetamide

Vue d'ensemble

Description

N-(4-Hydroxycyclohexyl)acetamide (CAS: 27489-61-8) is a cyclohexyl acetamide derivative featuring a hydroxyl group at the 4-position of the cyclohexane ring. This compound is notable for its role as a metabolite of the organic nitrate drug BM 12.1307 (trans-N-(4-nitroxycyclohexyl)acetamide) in dogs, where it accounts for ~70% of excreted metabolites after oral or intravenous administration . Its synthesis often involves catalytic hydrogenation or epimerization using Raney-Ni under hydrogen atmosphere, enabling cis-trans isomer interconversion . The trans isomer is thermodynamically favored (66–68% in equilibrium) and is isolated via crystallization for pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-Hydroxycyclohexyl)acetamide can be synthesized through the catalytic hydrogenation of 4-acetamide-phenol. The reaction typically involves the use of a catalyst such as Raney-Nickel under an atmosphere of hydrogen . The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired isomer.

Industrial Production Methods: In industrial settings, the separation of cis- and trans-isomers is crucial. Conventional methods such as column chromatography and crystallization are employed, although they may have limitations in terms of yield and solvent consumption . Recent advancements have shown that using Raney-Nickel as a catalyst can improve the efficiency of cis-trans epimerization, thereby enhancing the production of the trans-isomer .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-acetamide-cyclohexanone.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as Jones reagent can be used.

Reduction: Hydrogenation using catalysts like Raney-Nickel.

Substitution: Various nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: 4-Acetamide-cyclohexanone.

Reduction: 4-Acetamide-phenol.

Substitution: Derivatives with modified functional groups.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis Intermediate

N-(4-Hydroxycyclohexyl)acetamide serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo cis-trans epimerization makes it particularly valuable in the pharmaceutical industry, where specific isomers may exhibit different therapeutic effects .

2. Mechanism of Action

The mechanism of action involves its transformation through cis-trans epimerization , facilitated by catalysts such as Raney Nickel under hydrogen atmosphere. This reaction pathway leads to the formation of free radical intermediates, which are essential for its biological activity .

Biological Applications

1. Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties, suggesting its potential use in treating epilepsy and other neurological disorders. Structural modifications of similar acetamides have been shown to enhance their anticonvulsant efficacy, highlighting the compound's therapeutic potential .

2. Metabolism Studies

In vivo studies on dogs revealed that trans-N-(4-hydroxycyclohexyl)acetamide is the primary metabolite after oral administration, accounting for 73% of excreted radioactive compounds. This finding emphasizes the importance of metabolic pathways in assessing the compound's efficacy and safety profiles.

Case Studies

Case Study 1: Anticonvulsant Research

A study explored the anticonvulsant activity of this compound and similar compounds. It was found that specific structural modifications can significantly enhance anticonvulsant efficacy, supporting further research into its potential as a therapeutic agent for epilepsy.

Case Study 2: Metabolic Pathways

Research focusing on the metabolic pathways of this compound demonstrated that its primary metabolite, trans-N-(4-hydroxycyclohexyl)acetamide, plays a crucial role in determining the compound's pharmacokinetics. Understanding these pathways is vital for evaluating its safety and effectiveness .

Mécanisme D'action

The mechanism of action of N-(4-Hydroxycyclohexyl)acetamide involves its ability to undergo cis-trans epimerization. This process is facilitated by catalysts such as Raney-Nickel under hydrogen atmosphere. The reaction proceeds through a free radical intermediate pathway, leading to the formation of the desired isomer . The compound’s biological activities, such as anticonvulsant effects, are attributed to its interaction with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Metabolic Derivatives of BM 12.1307

N-(4-Hydroxycyclohexyl)acetamide is closely related to other metabolites of BM 12.1307, including:

- N-(4-Oxocyclohexyl)acetamide: The ketone analog lacks the hydroxyl group, reducing hydrogen-bonding capacity. It has a molecular weight of 155.19 g/mol (C₈H₁₃NO₂) and is used in synthetic chemistry for further derivatization .

- 3-Acetamido-7-oxa-bicyclo[4.1.0]heptane : A bicyclic metabolite with an ether bridge, altering ring strain and solubility compared to the parent compound .

Key Differences :

| Property | This compound | N-(4-Oxocyclohexyl)acetamide |

|---|---|---|

| Functional Group | Hydroxyl (-OH) | Ketone (C=O) |

| Molecular Weight (g/mol) | 157.20 | 155.19 |

| Metabolic Stability | High (major metabolite) | Lower (oxidation intermediate) |

| Solubility | Higher (polar -OH group) | Moderate |

Cyclohexyl Acetamides with Substituent Variations

2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS: 915924-28-6)

- Structure : Incorporates a chloro and ethyl group.

- Applications: Noted for its use in agrochemical research.

N-[cis-4-(tert-Butyl)cyclohexyl]acetamide (CAS: 31023-35-5)

- Structure : Bulky tert-butyl group introduces steric hindrance.

Aromatic Acetamide Analogs

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

- Structure : Aromatic ring replaces cyclohexane.

- Key Differences: The phenolic -OH group in paracetamol is more acidic (pKa ~9.5) than the aliphatic -OH in this compound (pKa ~12–14), influencing solubility and metabolism . Paracetamol undergoes cytochrome P450-mediated oxidation to toxic NAPQI, whereas the cyclohexyl analog follows hydroxylation and epimerization pathways .

N-(4-((2-Hydroxycyclohexyl)oxy)phenyl)acetamide (CAS: 153088-05-2)

- Structure: Ether-linked cyclohexanol and phenyl groups.

- Properties : Increased molecular weight (249.31 g/mol) and polarity due to additional oxygen .

Pharmacologically Active Acetamides

Several acetamide derivatives exhibit anticonvulsant activity, such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (ED₅₀: 0.055 mmol/kg) . While these compounds share the acetamide backbone, the benzofuran moiety and substituted amines enhance their potency compared to simpler cyclohexyl analogs.

Activité Biologique

N-(4-Hydroxycyclohexyl)acetamide, with the molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a hydroxyl group on a cyclohexane ring. It exists predominantly as two diastereomers: cis and trans. The biological activity of this compound may vary significantly between these isomers, impacting its therapeutic potential.

1. Anticonvulsant Activity

Research indicates that this compound and similar acetamides exhibit anticonvulsant properties. This suggests potential applications in treating epilepsy and other neurological disorders. A study highlighted that certain structural modifications in acetamides can enhance their anticonvulsant efficacy.

The mechanism of action for this compound involves its ability to undergo cis-trans epimerization , a reaction facilitated by catalysts like Raney nickel under hydrogen atmosphere. This process leads to the formation of free radical intermediates, which are crucial for its biological activity .

Cis-Trans Isomerism

The cis and trans isomers of this compound show different biological activities, which necessitates careful control of their ratios during synthesis. The trans isomer has been identified as more pharmacologically active.

Metabolism Studies

In vivo studies conducted on dogs revealed that trans-N-(4-hydroxycyclohexyl)acetamide is the primary metabolite after oral administration, accounting for 73% of excreted radioactive compounds. This finding underscores the importance of metabolic pathways in assessing the compound's efficacy and safety.

Case Studies and Experimental Data

Experimental Setup:

A study aimed to optimize the synthesis conditions for obtaining higher yields of the trans isomer. The reaction conditions were varied systematically to assess their impact on the cis-trans ratio.

| Pressure (MPa) | cis (%) | trans (%) | Composition Ratio (trans/(trans+cis) × 100%) |

|---|---|---|---|

| 0.1 | 29.5 | 70.4 | 70.47 |

| 0.4 | 29.5 | 70.4 | 70.47 |

The results indicated that increasing the polarity of the solvent favored the formation of the trans isomer, aligning with theoretical predictions about solvent effects on radical stabilization .

Summary of Mechanisms

The mechanism by which this compound exhibits its biological effects can be summarized as follows:

- Epimerization: The compound undergoes cis-trans epimerization, producing different isomers with distinct biological activities.

- Radical Intermediates: The reaction proceeds through free radical intermediates that significantly influence its pharmacological properties.

- Metabolic Conversion: The primary metabolic pathway converts the compound into its more active trans form, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Hydroxycyclohexyl)acetamide, and how can reaction efficiency be optimized?

this compound is typically synthesized via acetylation of 4-aminocyclohexanol using acetic anhydride or acetyl chloride in the presence of a base. Reaction efficiency can be optimized by:

- Controlling stoichiometry : A 1.2:1 molar ratio of acetylating agent to amine minimizes side reactions.

- Temperature modulation : Maintaining 0–5°C during acetylation reduces hydrolysis of the acetylating agent.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve yield compared to protic solvents.

Post-synthesis, purification via recrystallization (e.g., using methanol/water mixtures) enhances purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key methods include:

- NMR spectroscopy : NMR reveals characteristic peaks for the cyclohexyl hydroxyl (δ 4.8–5.2 ppm) and acetamide methyl (δ 2.0–2.1 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (amide bond absorbance) are used, with retention times calibrated against standards.

- Mass spectrometry : ESI-MS typically shows [M+H] at m/z 158.1.

NIST-standardized protocols ensure reproducibility in spectral assignments .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Recrystallization : Methanol/water (7:3 v/v) yields >95% purity.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetamide derivatives from unreacted amines.

- Distillation : Vacuum distillation at 120–130°C under reduced pressure (<1 mmHg) removes volatile impurities.

Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how can they be addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may coexist. Use slow evaporation from methanol to favor monoclinic structures (space group C2/c).

- Solvent inclusion : Avoid DMSO or DMF; methanol minimizes lattice solvent incorporation.

- Temperature gradients : Isothermal conditions (20–25°C) improve crystal quality.

Single-crystal X-ray diffraction (SC-XRD) confirms unit cell parameters (e.g., a = 9.6643 Å, b = 18.5534 Å) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).

- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison.

- Multi-technique corroboration : Cross-validate using IR (amide I band ~1650 cm) and SC-XRD bond lengths .

Q. What methodologies are recommended for impurity profiling in this compound synthesis?

- LC-MS/MS : Detects trace impurities (e.g., N-(4-Methoxyphenyl)acetamide) at <0.1% levels.

- HPLC-DAD : Quantifies regioisomers using gradient elution (acetonitrile/water with 0.1% TFA).

- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis byproducts (e.g., 4-aminocyclohexanol) .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Solubility prediction : COSMO-RS simulations estimate aqueous solubility (log S ≈ -2.1).

- LogP calculation : Atomistic MD simulations yield logP ~0.8, aligning with experimental shake-flask data.

- pKa estimation : QM/MM methods predict the hydroxyl group pKa ≈ 10.2, critical for protonation-state-dependent reactivity .

Q. What strategies mitigate nomenclature-related challenges in literature and patent searches?

- IUPAC variations : Include "N-(4-Hydroxycyclohexyl)ethanamide" and "trans-4-acetamidocyclohexanol" in search strings.

- CAS registry cross-referencing : Use CAS 51-66-1 (related acetamides) to trace analogs.

- Patent databases : Filter results with keywords like "cyclohexanol derivative" and "acetamide crystal" to bypass non-specific hits .

Propriétés

IUPAC Name |

N-(4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946032, DTXSID701282648 | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-88-4, 27489-60-7 | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27489-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23363-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.